molecular formula C11H17N5O B5317922 N-(4,6-dimethyl-2-pyrimidinyl)-4-morpholinecarboximidamide

N-(4,6-dimethyl-2-pyrimidinyl)-4-morpholinecarboximidamide

Cat. No. B5317922
M. Wt: 235.29 g/mol
InChI Key: DKCVBDHHCJHLCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-dimethyl-2-pyrimidinyl)-4-morpholinecarboximidamide, also known as PD173074, is a small molecule inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival. PD173074 has been widely studied for its potential therapeutic applications in cancer and other diseases.

Mechanism of Action

N-(4,6-dimethyl-2-pyrimidinyl)-4-morpholinecarboximidamide acts as a competitive inhibitor of FGFRs by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, leading to the inhibition of cell proliferation and survival. This compound has been shown to be selective for FGFRs over other receptor tyrosine kinases, making it a promising therapeutic agent.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, it inhibits cell proliferation and induces apoptosis. It also inhibits angiogenesis, which is the process by which new blood vessels are formed to support tumor growth. In addition, this compound has been shown to have anti-inflammatory effects and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

N-(4,6-dimethyl-2-pyrimidinyl)-4-morpholinecarboximidamide has several advantages for use in lab experiments. It is a selective inhibitor of FGFRs, which allows for more specific targeting of these receptors. It has also been shown to be effective at inhibiting the growth of cancer cells in vitro. However, this compound has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on N-(4,6-dimethyl-2-pyrimidinyl)-4-morpholinecarboximidamide. One area of focus could be on developing more potent and selective FGFR inhibitors. Another area of research could be on identifying biomarkers that predict response to this compound treatment in cancer patients. Additionally, there is potential for this compound to be used in combination with other therapies, such as chemotherapy or immunotherapy, to improve treatment outcomes.

Synthesis Methods

N-(4,6-dimethyl-2-pyrimidinyl)-4-morpholinecarboximidamide can be synthesized using a multistep process that involves the reaction of 4,6-dimethyl-2-pyrimidinamine with morpholine-4-carboximidamide, followed by a series of chemical reactions to form the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-(4,6-dimethyl-2-pyrimidinyl)-4-morpholinecarboximidamide has been extensively studied for its potential therapeutic applications in cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been studied for its potential use in treating other diseases, such as pulmonary fibrosis and neurodegenerative disorders.

properties

IUPAC Name

N'-(4,6-dimethylpyrimidin-2-yl)morpholine-4-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O/c1-8-7-9(2)14-11(13-8)15-10(12)16-3-5-17-6-4-16/h7H,3-6H2,1-2H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCVBDHHCJHLCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)N2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(/N)\N2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.